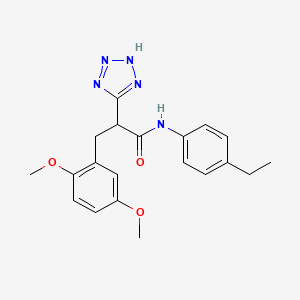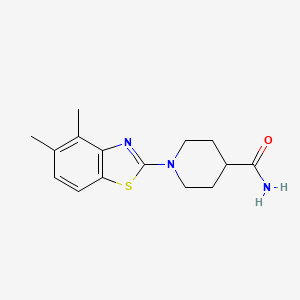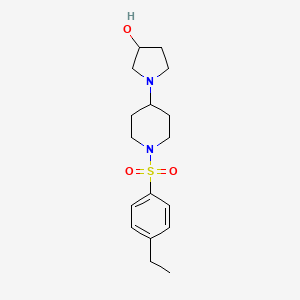
1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol” is a complex organic molecule that contains a piperidine ring and a pyrrolidine ring, both of which are common structures in many pharmaceuticals . The molecule also contains a sulfonyl group attached to an ethylphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperidine and pyrrolidine derivatives are typically synthesized through cyclization reactions . The sulfonyl group could potentially be introduced through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and pyrrolidine rings, as well as the sulfonyl group attached to the ethylphenyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperidine and pyrrolidine rings, as well as the sulfonyl group . These functional groups could potentially undergo a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine and pyrrolidine rings could potentially influence its solubility and stability .Scientific Research Applications
Sulfonamide Inhibitors in Therapy
Sulfonamide compounds, which include 1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, are a significant class of synthetic bacteriostatic antibiotics used for treating bacterial infections and other microorganism-caused conditions. Beyond their traditional role as antibiotics, sulfonamides have found applications as diuretics, carbonic anhydrase inhibitors, antiepileptics, antiviral HIV protease inhibitors, anticancer agents, and in drugs for Alzheimer’s disease. Their versatility in drug development is highlighted by their efficacy against a range of conditions, including cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).
Pyrrolidine-Based Drug Discovery
The pyrrolidine ring, a core component of 1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, is extensively utilized in medicinal chemistry for crafting compounds aimed at treating human diseases. Its saturated structure allows for efficient exploration of the pharmacophore space, contributing significantly to the stereochemistry of molecules and enhancing three-dimensional coverage. Pyrrolidine-based compounds have shown promise in various therapeutic areas, demonstrating the scaffold’s versatility and potential for generating novel biologically active compounds (Li Petri et al., 2021).
Matrix Metalloproteinase Inhibitors
Matrix metalloproteinases (MMPs) are crucial in many physiological and pathological processes. Pyrrolidine scaffold-based MMP inhibitors, including 1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol, have been developed over the years, showing low nanomolar activity for specific MMP subclasses. These compounds, notably those derived from the pyrrolidine scaffold, confirm the effectiveness of this structure in designing MMP inhibitors, which are potential therapeutics for cancer, rheumatic, and cardiovascular diseases (Cheng et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[1-(4-ethylphenyl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-2-14-3-5-17(6-4-14)23(21,22)19-11-7-15(8-12-19)18-10-9-16(20)13-18/h3-6,15-16,20H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVKHGCUADXIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

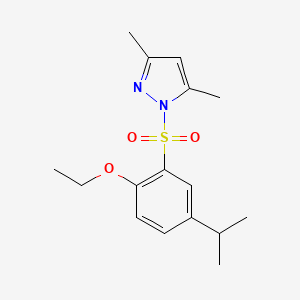
![Methyl 2-(3,4,7,9-tetramethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2769177.png)
![3-(2-Aminoethyl)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2769178.png)
![1-(3,4-dichlorophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2769180.png)
![3-(2-cyclopropylacetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2769181.png)
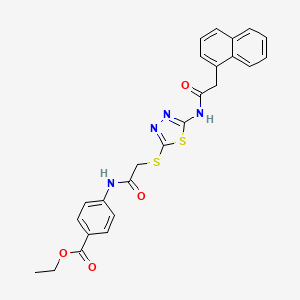
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-diethoxyphenyl)methanone](/img/structure/B2769186.png)
![3-Benzyl-8-(pyridin-3-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2769187.png)
![N-[4-[2-methylsulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2769188.png)

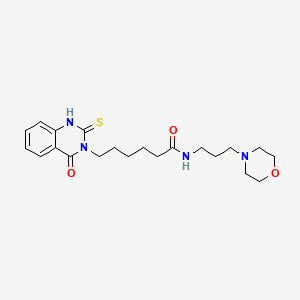
![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2769192.png)
